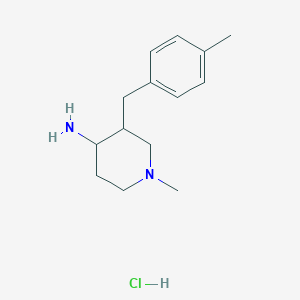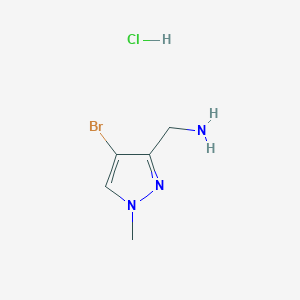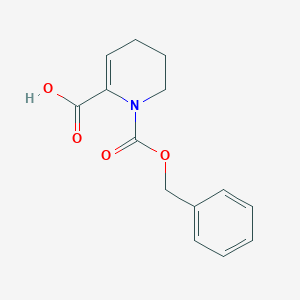![molecular formula C25H20N2O5S2 B11779962 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide is a complex organic compound with a molecular formula of C25H20N2O5S2 and a molecular weight of 492.57 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a quinoline sulfonyl group, and a benzamide moiety. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide involves a multi-step reaction process . The synthetic route includes the following steps:
Step 1: Potassium carbonate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) are used in a reaction with CH2Cl2 and water in 1,4-dioxane at 80°C under an inert atmosphere for 4 hours.
Step 2: N-Bromosuccinimide is added in N,N-dimethyl-formamide at 20°C for 2 hours.
Step 3: Lithium hydroxide monohydrate is used in water, methanol, and tetrahydrofuran at 20°C for 4 hours.
Step 4: 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and DMAP are used in dichloromethane at 20°C for 8 hours.
Step 5: Copper(I) iodide and caesium carbonate are used with dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) in CH2Cl2 and N,N-dimethyl-formamide at 80°C under an inert atmosphere for 3 hours.
Análisis De Reacciones Químicas
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline sulfonyl group.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for targeting RNA-dependent RNA polymerase in dengue virus.
Pharmacology: The compound is studied for its potential inhibitory effects on various enzymes and receptors.
Biochemistry: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits the RNA-dependent RNA polymerase of the dengue virus by binding to an allosteric site, thereby preventing the replication of viral RNA . The compound’s quinoline sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide include:
- 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-2,4-Dimethoxy-N-[(3-Methoxyphenyl)sulfonyl]benzamide
- 4-[5-[5-(4-Hydroxybut-1-Yn-1-Yl)thiophen-2-Yl]thiophen-2-Yl]but-3-Yn-1-Ol
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C25H20N2O5S2 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
5-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]-4-methoxy-2-methyl-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H20N2O5S2/c1-16-14-21(32-2)20(22-11-10-18(33-22)8-5-13-28)15-19(16)25(29)27-34(30,31)23-9-3-6-17-7-4-12-26-24(17)23/h3-4,6-7,9-12,14-15,28H,13H2,1-2H3,(H,27,29) |
Clave InChI |
IGHQXATTWZGDIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=C(S4)C#CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



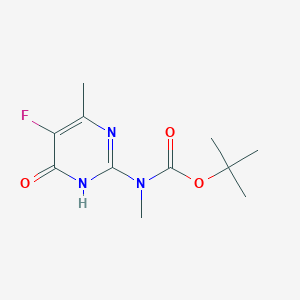
![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
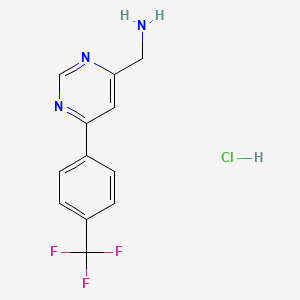

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

